molecular formula C17H25Cl2N3O B12297554 N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride

N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride

Cat. No.: B12297554
M. Wt: 358.3 g/mol
InChI Key: LXXBJXBJBXHCMW-UHFFFAOYSA-N
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Description

N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride: is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxy group, a pyrrole ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride typically involves multiple steps:

    Formation of the Pyrrole Ring: The initial step involves the formation of the pyrrole ring through a condensation reaction between an amine and a diketone.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Formation of the Piperidine Moiety: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the pyrrole and piperidine moieties through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrrole ring, resulting in the formation of pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential interactions with various biomolecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)amine hydrochloride
  • 5-methoxy-2-(1H-pyrrol-1-yl)aniline

Uniqueness

Compared to similar compounds, N-(5-methoxy-2-(1H-pyrrol-1-yl)phenyl)-3-methylpiperidin-3-amine dihydrochloride stands out due to the presence of the piperidine moiety

Properties

Molecular Formula

C17H25Cl2N3O

Molecular Weight

358.3 g/mol

IUPAC Name

N-(5-methoxy-2-pyrrol-1-ylphenyl)-3-methylpiperidin-3-amine;dihydrochloride

InChI

InChI=1S/C17H23N3O.2ClH/c1-17(8-5-9-18-13-17)19-15-12-14(21-2)6-7-16(15)20-10-3-4-11-20;;/h3-4,6-7,10-12,18-19H,5,8-9,13H2,1-2H3;2*1H

InChI Key

LXXBJXBJBXHCMW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCNC1)NC2=C(C=CC(=C2)OC)N3C=CC=C3.Cl.Cl

Origin of Product

United States

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